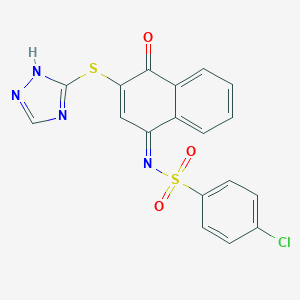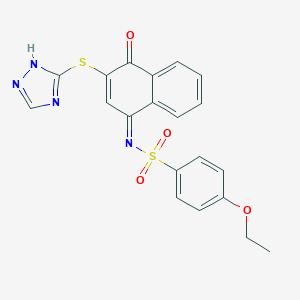
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-fluoro-2-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-fluoro-2-methylbenzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DOPA-PS and is known to exhibit a wide range of biochemical and physiological effects.
Wirkmechanismus
DOPA-PS acts as a competitive inhibitor of the dopamine transporter, binding to the transporter and preventing the reuptake of dopamine from the synapse. This leads to increased dopamine signaling and can have a range of effects on the brain and behavior.
Biochemical and Physiological Effects:
DOPA-PS has been shown to have a range of biochemical and physiological effects, including increased dopamine signaling, enhanced locomotor activity, and altered reward processing. This compound has also been studied for its potential therapeutic applications in the treatment of addiction and other psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DOPA-PS in lab experiments is its selective inhibition of the dopamine transporter, which allows for the targeted manipulation of dopamine signaling. However, one limitation of this compound is its potential toxicity, particularly at high doses. Careful dosing and monitoring are necessary to ensure the safety of experimental subjects.
Zukünftige Richtungen
There are many potential future directions for research on DOPA-PS, including further investigation of its therapeutic applications in the treatment of addiction and other psychiatric disorders. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound and its potential interactions with other neurotransmitter systems. Finally, the development of new compounds based on the structure of DOPA-PS may lead to the discovery of even more selective and effective dopamine transporter inhibitors.
Synthesemethoden
DOPA-PS can be synthesized using a variety of methods, including the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amine. This reaction is typically carried out in the presence of a base such as triethylamine or pyridine, and the resulting product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
DOPA-PS has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound is known to act as a selective inhibitor of the dopamine transporter, which is a protein that is responsible for the reuptake of dopamine from the synapse. By inhibiting the dopamine transporter, DOPA-PS can increase the availability of dopamine in the synapse, leading to enhanced dopamine signaling.
Eigenschaften
Molekularformel |
C18H18FN3O3S |
|---|---|
Molekulargewicht |
375.4 g/mol |
IUPAC-Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-fluoro-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C18H18FN3O3S/c1-12-11-14(19)9-10-16(12)26(24,25)20-17-13(2)21(3)22(18(17)23)15-7-5-4-6-8-15/h4-11,20H,1-3H3 |
InChI-Schlüssel |
DCKZWHBUPZJBPH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C |
Kanonische SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2-thiophenesulfonamide](/img/structure/B280775.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-1-naphthalenesulfonamide](/img/structure/B280776.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B280777.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B280779.png)
![4-fluoro-N-[4-hydroxy-3-(8-quinolinylthio)-1-naphthyl]benzenesulfonamide](/img/structure/B280781.png)


![N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]-2-thiophenesulfonamide](/img/structure/B280789.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)naphthalen-1-yl]thiophene-2-sulfonamide](/img/structure/B280790.png)
![N-[3-(benzylsulfanyl)-4-hydroxy-1-naphthyl]-2-thiophenesulfonamide](/img/structure/B280791.png)
![4-isopropyl-N-[(1Z)-4-oxo-3-(1H-1,2,4-triazol-3-ylthio)naphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B280792.png)

![4-ethyl-N-[(1Z)-4-oxo-3-(1H-1,2,4-triazol-3-ylthio)naphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B280794.png)
![2-Methoxyethyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280795.png)